molecular formula C18H19N3O3S2 B2831967 2,4-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946264-93-3

2,4-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2831967
CAS RN: 946264-93-3
M. Wt: 389.49
InChI Key: KYMNXCXSHKVULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality 2,4-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Sulfonamide derivatives have been extensively studied for their antimicrobial properties. For example, Arylazopyrazole Pyrimidone clubbed heterocyclic compounds, including various sulfonamide derivatives, have demonstrated significant antimicrobial activity against a range of bacteria and fungi. This suggests potential applications of sulfonamide compounds in developing new antimicrobial agents (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).

Cancer Research

In cancer research, sulfonamide derivatives have shown promise as anticancer agents. For instance, novel pyridazinone derivatives bearing the benzenesulfonamide moiety exhibited remarkable activity against various cancer cell lines, highlighting the potential for sulfonamide compounds in cancer therapy (I. G. Rathish, K. Javed, Shamim Ahmad, et al., 2012).

Enzyme Inhibition

Sulfonamides incorporating 1,3,5-triazine moieties have been found to inhibit carbonic anhydrase isozymes, which play a role in various physiological processes. These compounds offer insights into designing inhibitors for cytosolic and tumor-associated carbonic anhydrase isozymes, with implications for managing conditions like glaucoma and cancer (V. Garaj, L. Puccetti, G. Fasolis, et al., 2005).

Materials Science

In materials science, sulfonamide derivatives have been used in the synthesis of novel compounds with potential applications in polymerization and materials development. For example, palladium alkyl complexes containing bis(aryl)phosphino-toluenesulfonate ligands have been employed in ethylene polymerization, demonstrating the role of sulfonamide compounds in creating new materials (J. Vela, G. Lief, Zhongliang Shen, R. F. Jordan, 2007).

properties

IUPAC Name

2,4-dimethyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-13-5-7-17(14(2)12-13)26(23,24)19-9-10-21-18(22)8-6-15(20-21)16-4-3-11-25-16/h3-8,11-12,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMNXCXSHKVULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

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